3-cyclopropyl-1-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
3-CYCLOPROPYL-1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a dimethoxyphenyl group, and multiple trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong bases and specific catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-CYCLOPROPYL-1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where trifluoromethylated compounds are known to be effective.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)pyrimidine: Shares structural similarities but differs in the position and type of substituents.
Trifluoromethyl ketones: Known for their trifluoromethyl groups, which impart unique properties to the compounds.
Uniqueness
3-CYCLOPROPYL-1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to its combination of a cyclopropyl group, multiple trifluoromethyl groups, and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H18F6N4O3 |
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Molecular Weight |
476.4 g/mol |
IUPAC Name |
5-cyclopropyl-2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-(trifluoromethyl)-4H-pyrazol-3-ol |
InChI |
InChI=1S/C20H18F6N4O3/c1-32-14-6-5-11(7-15(14)33-2)12-8-16(19(21,22)23)28-17(27-12)30-18(31,20(24,25)26)9-13(29-30)10-3-4-10/h5-8,10,31H,3-4,9H2,1-2H3 |
InChI Key |
WJLDVNNLADQNTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3C(CC(=N3)C4CC4)(C(F)(F)F)O)C(F)(F)F)OC |
Origin of Product |
United States |
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